molecular formula C12H14O2 B13598362 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

Cat. No.: B13598362
M. Wt: 190.24 g/mol
InChI Key: YZVJAQRQUSEUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid is a bicyclic carboxylic acid featuring a fused indene ring system. The compound consists of a propanoic acid moiety attached to the 2-position of a 2,3-dihydro-1H-indene scaffold. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)propanoic acid

InChI

InChI=1S/C12H14O2/c1-8(12(13)14)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7H2,1H3,(H,13,14)

InChI Key

YZVJAQRQUSEUMV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

    Alkylation: The 2,3-dihydro-1H-indene undergoes alkylation with a suitable alkyl halide, such as bromoacetic acid, under basic conditions to introduce the propanoic acid moiety.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted indene derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Weight Key Functional Groups Notable Properties/Activities References
2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid None (parent compound) ~190.24* Carboxylic acid Baseline for comparison N/A
3-(2,3-Dihydro-1H-inden-1-yl)propanoic acid Indenyl group at 1-position 190.24 Carboxylic acid Altered spatial geometry
2-(4-cyanophenyl)-3-(2,3-dihydro-1H-inden-2-yl)propanoic acid (3ma) 4-cyanophenyl substituent 329.15 Carboxylic acid, cyano group Enhanced acidity due to electron withdrawal
2-((2,3-Dihydro-1H-inden-5-yl)oxy)-2-methylpropanoic acid Ether linkage, methyl group Not reported Carboxylic acid, ether Improved lipophilicity
Boc-D-Igl-OH Boc-protected amino group 293.33 Carboxylic acid, Boc-amine Peptide synthesis utility
(R)-2-(2,3-Dihydro-1H-inden-2-yl)-3-((2S,4S)-4-methyltetrahydrofuran-2-yloxy)propanoic acid Tetrahydrofuran ring Not reported Carboxylic acid, ether Conformational rigidity

*Estimated based on molecular formula C₁₂H₁₄O₂.

Key Observations:

Electron-Withdrawing Groups: The introduction of a 4-cyanophenyl group in compound 3ma increases the acidity of the carboxylic acid due to the electron-withdrawing cyano group, which could enhance solubility in polar solvents .

Lipophilicity Modifications: Ether linkages (e.g., 2-((2,3-dihydro-1H-inden-5-yl)oxy)-2-methylpropanoic acid) or methyl groups improve lipophilicity, favoring membrane permeability in drug design .

Physicochemical Properties

  • Molecular Weight and Solubility : Derivatives with bulky substituents (e.g., Boc-protected amines in ) exhibit higher molecular weights (~293.33) and reduced aqueous solubility compared to the parent compound .
  • Thermal Stability : While direct data is lacking, ether-linked analogs () likely exhibit higher boiling points due to increased molecular complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.